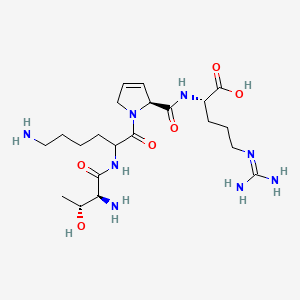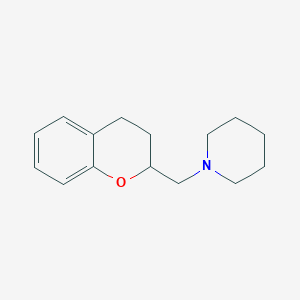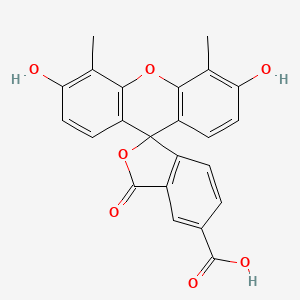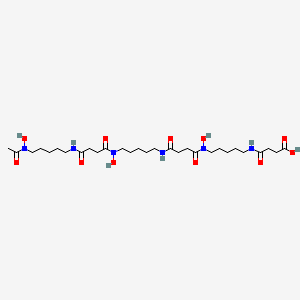
Picosulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picosulfuric acid is a stimulant laxative primarily used for cleansing the colon as a preparation for colonoscopy in adults. It is often found in combination with other compounds such as magnesium oxide and anhydrous citric acid to enhance its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Picosulfuric acid is synthesized through a series of chemical reactions involving the sulfonation of phenolic compounds. The process typically involves the reaction of phenol with sulfuric acid to form phenol sulfonic acid, which is then further reacted with pyridine derivatives to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Picosulfuric acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various sulfonic acid derivatives.
Reduction: It can be reduced to form phenolic compounds.
Substitution: this compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, phenolic compounds, and substituted aromatic compounds .
Scientific Research Applications
Picosulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is used in studies related to gastrointestinal motility and as a model compound for studying sulfonation reactions.
Medicine: It is primarily used as a laxative for bowel preparation before colonoscopy and surgery.
Mechanism of Action
Picosulfuric acid exerts its effects by inhibiting the absorption of water and electrolytes in the intestines, leading to increased secretion into the intestinal lumen. It is hydrolyzed by colonic bacterial enzymes to form an active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane, which directly stimulates colonic peristalsis .
Comparison with Similar Compounds
Bisacodyl: Another stimulant laxative used for bowel preparation.
Sodium picosulfate: A prodrug of picosulfuric acid with similar laxative effects.
Uniqueness: this compound is unique in its combination with magnesium oxide and anhydrous citric acid, which enhances its efficacy and reduces the required dosage. Its specific mechanism of action and the formation of an active metabolite also distinguish it from other similar compounds .
Properties
Key on ui mechanism of action |
Picosulfuric acid, as sodium picosulfate, is a contact laxative. Sodium picosulfate inhibits the absorption of water and electrolytes, and increases their secretion into the intestinal lumen. It is hydrolyzed by colonic bacterial enzyme, sulfatase, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis. |
|---|---|
CAS No. |
10040-34-3 |
Molecular Formula |
C18H15NO8S2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C18H15NO8S2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H,20,21,22)(H,23,24,25) |
InChI Key |
UJIDKYTZIQTXPM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O |
Key on ui other cas no. |
10040-34-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)




![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)
